1-Amino-4-hydroxy-2-(4-hydroxybutoxy)anthracene-9,10-dione
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Overview
Description
1-Amino-4-hydroxy-2-(4-hydroxybutoxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-hydroxy-2-(4-hydroxybutoxy)anthracene-9,10-dione typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using fixed-bed reactors. For instance, the oxidation of anthracene in the presence of vanadium pentoxide (V2O5) as a catalyst at elevated temperatures can yield the desired anthraquinone derivatives . Liquid-phase oxidation methods using solvents like trichlorobenzene and controlled addition of nitric acid are also employed .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-hydroxy-2-(4-hydroxybutoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinone structure to hydroquinone derivatives.
Substitution: Amino and hydroxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Vanadium pentoxide (V2O5) as a catalyst at temperatures around 389°C.
Reduction: Common reducing agents like sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes and pigments .
Scientific Research Applications
1-Amino-4-hydroxy-2-(4-hydroxybutoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents targeting specific cellular pathways.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
Mechanism of Action
The mechanism by which 1-Amino-4-hydroxy-2-(4-hydroxybutoxy)anthracene-9,10-dione exerts its effects involves interaction with cellular proteins and enzymes. The compound can inhibit key enzymes involved in cellular proliferation, making it a potential candidate for anticancer therapies. Its molecular targets include topoisomerases and kinases, which are crucial for DNA replication and cell division .
Comparison with Similar Compounds
1-Amino-4-hydroxy-2-methoxyanthraquinone: Similar in structure but with a methoxy group instead of a hydroxybutoxy group.
1-Amino-2-bromo-4-hydroxy-9,10-anthraquinone: Contains a bromine atom, which alters its reactivity and applications.
9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy-: Features a phenoxy group, providing different photophysical properties.
Uniqueness: 1-Amino-4-hydroxy-2-(4-hydroxybutoxy)anthracene-9,10-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxybutoxy group enhances its solubility and potential interactions with biological molecules, making it a versatile compound for various applications .
Properties
CAS No. |
17869-09-9 |
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Molecular Formula |
C18H17NO5 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
1-amino-4-hydroxy-2-(4-hydroxybutoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C18H17NO5/c19-16-13(24-8-4-3-7-20)9-12(21)14-15(16)18(23)11-6-2-1-5-10(11)17(14)22/h1-2,5-6,9,20-21H,3-4,7-8,19H2 |
InChI Key |
MXDMAZZFLAVZMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCCO)N |
Origin of Product |
United States |
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